2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine ring linked to a 1-methyl-1H-1,2,4-triazole moiety
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives often interact with various enzymes and receptors in the body . The specific targets for this compound would need to be identified through further experimental studies.
Mode of Action
The anticancer activity of similar molecules is often due to the nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anticancer properties They may interfere with the pathways involved in cell proliferation and survival, leading to the death of cancer cells
Pharmacokinetics
The molecular weight of the related compound 1-methyl-1h-1,2,4-triazole is 830919 , which suggests that it might have good absorption and distribution characteristics due to its relatively small size
Result of Action
Similar compounds have shown cytotoxic activities against various tumor cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and formamide under acidic conditions.
Attachment to Piperidine: The triazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Methoxylation of Pyrazine: The pyrazine ring is methoxylated using methanol in the presence of a base such as sodium methoxide.
Final Coupling: The methoxylated pyrazine is coupled with the piperidine-triazole intermediate under conditions that facilitate the formation of the final product, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyrazine ring, potentially leading to hydrogenated derivatives.
Substitution: The methoxy group on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydrogenated triazole or pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has been studied for its potential as a pharmacophore in drug design. Its triazole and piperidine moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases. The triazole ring is particularly noted for its antifungal and antibacterial properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability. It may also find applications in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-1,2,4-triazol-5-yl)methylpiperidine: Similar structure but lacks the pyrazine ring.
2-methoxypyrazine: Similar structure but lacks the triazole-piperidine moiety.
1-methyl-1H-1,2,4-triazole: The core triazole structure without additional substituents.
Uniqueness
The uniqueness of 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine lies in its combined structural features, which allow for diverse chemical reactivity and biological activity. The presence of both the triazole and pyrazine rings provides a versatile platform for further functionalization and optimization in drug design and other applications.
This detailed overview should provide a comprehensive understanding of the compound, its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-19-13(17-11-18-19)9-20-6-2-12(3-7-20)10-21-14-8-15-4-5-16-14/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZFKGZZOPBXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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